N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide is a Schiff base compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and pharmacology. This compound is characterized by the presence of a benzylidene group attached to an isonicotinohydrazide moiety, with a methylsulfanyl substituent on the benzylidene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in the presence of absolute ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the product precipitates out, which is then filtered, washed, and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine (C=N) bond can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Investigated for its anticonvulsant activity and potential use in treating epilepsy.
Industry: Explored for its nonlinear optical properties, which are useful in photonics and optoelectronics.
Wirkmechanismus
The mechanism of action of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide varies depending on its application:
Antimicrobial Activity: It is believed to interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.
Anticonvulsant Activity: The compound may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing seizure propagation.
Nonlinear Optical Properties: The compound’s ability to exhibit third-order nonlinear optical behavior is attributed to its π-conjugated system, which allows for efficient electron delocalization and interaction with light.
Vergleich Mit ähnlichen Verbindungen
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can be compared with other Schiff base derivatives:
N’-[4-(dimethylamino)benzylidene]isonicotinohydrazide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.
N’-[4-(ethoxy)benzylidene]isonicotinohydrazide: Contains an ethoxy group, leading to variations in solubility and reactivity.
N’-[4-(fluoro)benzylidene]isonicotinohydrazide: The presence of a fluoro substituent affects the compound’s biological activity and stability.
Eigenschaften
Molekularformel |
C14H13N3OS |
---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
IUQQGVMRVCDRSZ-MHWRWJLKSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.